molecular formula C16H20N2O2 B15291844 Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate

Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate

Cat. No.: B15291844
M. Wt: 272.34 g/mol
InChI Key: INWMGTMSCLVONW-UHFFFAOYSA-N
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Description

Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate is a synthetic compound that belongs to the class of indazole carboxylates It is known for its unique chemical structure, which includes a cyclohexylmethyl group attached to the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate typically involves the reaction of 1H-indazole-3-carboxylic acid with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Indazole-3-carboxylic acid derivatives.

    Reduction: Indazole-3-methanol derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Methyl 1-(Cyclohexylmethyl)-1H-indole-3-carboxylate: Similar structure but with an indole ring instead of an indazole ring.

    Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Uniqueness: Methyl 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its cyclohexylmethyl group and indazole ring contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

methyl 1-(cyclohexylmethyl)indazole-3-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-20-16(19)15-13-9-5-6-10-14(13)18(17-15)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3

InChI Key

INWMGTMSCLVONW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Origin of Product

United States

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